molecular formula C16H14O3 B13052783 5-Methoxy-2-(4-methoxyphenyl)benzofuran

5-Methoxy-2-(4-methoxyphenyl)benzofuran

Cat. No.: B13052783
M. Wt: 254.28 g/mol
InChI Key: VQPRVSDNFHTZME-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methoxyphenyl)benzofuran is a compound belonging to the benzofuran class of organic compounds. Benzofurans are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methoxyphenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit specific enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxybenzofuran
  • 2-(4-Methoxyphenyl)benzofuran
  • 5-Hydroxy-2-(4-hydroxyphenyl)benzofuran

Comparison

Compared to similar compounds, 5-Methoxy-2-(4-methoxyphenyl)benzofuran stands out due to its dual methoxy substituents, which can enhance its biological activity and solubility. This makes it a more versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-17-13-5-3-11(4-6-13)16-10-12-9-14(18-2)7-8-15(12)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPRVSDNFHTZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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